

# In-Depth Technical Guide: DSPE-PEG46-NH2

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## Compound of Interest

Compound Name: *Dspe-peg46-NH2*

Cat. No.: *B12420148*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties and analytical characterization of **DSPE-PEG46-NH2**, a heterobifunctional polymer widely utilized in drug delivery systems, particularly in the formation of stealth liposomes and micelles for targeted therapies.

## Core Compound Specifications

**DSPE-PEG46-NH2** is a lipid-polymer conjugate consisting of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) covalently linked to a polyethylene glycol (PEG) chain with an average of 46 repeating ethylene glycol units, terminating in a primary amine group (-NH2). The DSPE moiety serves as a hydrophobic anchor for incorporation into lipid bilayers, while the hydrophilic PEG chain provides a steric barrier, reducing opsonization and prolonging circulation time. The terminal amine group offers a reactive site for the conjugation of targeting ligands, such as antibodies, peptides, or small molecules.

## Physicochemical Data

The molecular weight and chemical formula are critical parameters for accurate formulation calculations and analytical characterization. The table below summarizes these key quantitative data.

Parameter	Value	Source
Average Molecular Weight	2817.51 g/mol	MedchemExpress[1]
Molecular Weight	2816.49 g/mol	CP Lab Safety[2]
Chemical Formula	C134H266N2O55P	CP Lab Safety[2]

Note: The molecular weight of PEG polymers is subject to variation due to their polydispersity. The values presented are based on an average of 46 PEG units.

## Experimental Protocols

Accurate determination of the molecular weight of **DSPE-PEG46-NH2** is crucial for quality control and ensuring batch-to-batch consistency. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a powerful technique for this purpose.

### Protocol: Molecular Weight Determination by MALDI-TOF Mass Spectrometry

1. Objective: To determine the average molecular weight and assess the polydispersity of a **DSPE-PEG46-NH2** sample.

2. Materials:

- **DSPE-PEG46-NH2** sample
- MALDI-TOF mass spectrometer
- MALDI target plate
- Matrix solution:  $\alpha$ -Cyano-4-hydroxycinnamic acid (CHCA) at 10 mg/mL in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA)
- Analyte solvent: 50:50 acetonitrile:water with 0.1% TFA
- Calibration standards (e.g., peptide or protein calibration mixture)

3. Sample Preparation:

- Dissolve the **DSPE-PEG46-NH2** sample in the analyte solvent to a final concentration of 1 mg/mL.
- In a microcentrifuge tube, mix the sample solution and the matrix solution in a 1:1 (v/v) ratio.

- Vortex the mixture gently for 10-15 seconds.
- Spot 1  $\mu\text{L}$  of the final mixture onto the MALDI target plate.
- Allow the spot to air-dry completely at room temperature. This process is known as the dried-droplet method.

#### 4. Instrument Setup and Data Acquisition:

- Calibrate the MALDI-TOF mass spectrometer using the appropriate calibration standards in the mass range expected for **DSPE-PEG46-NH2**.
- Insert the target plate into the mass spectrometer.
- Operate the instrument in positive ion, linear mode.
- Set the laser intensity to the minimum level required to obtain a good signal-to-noise ratio, avoiding excessive fragmentation.
- Acquire spectra from multiple positions within the sample spot to ensure reproducibility.

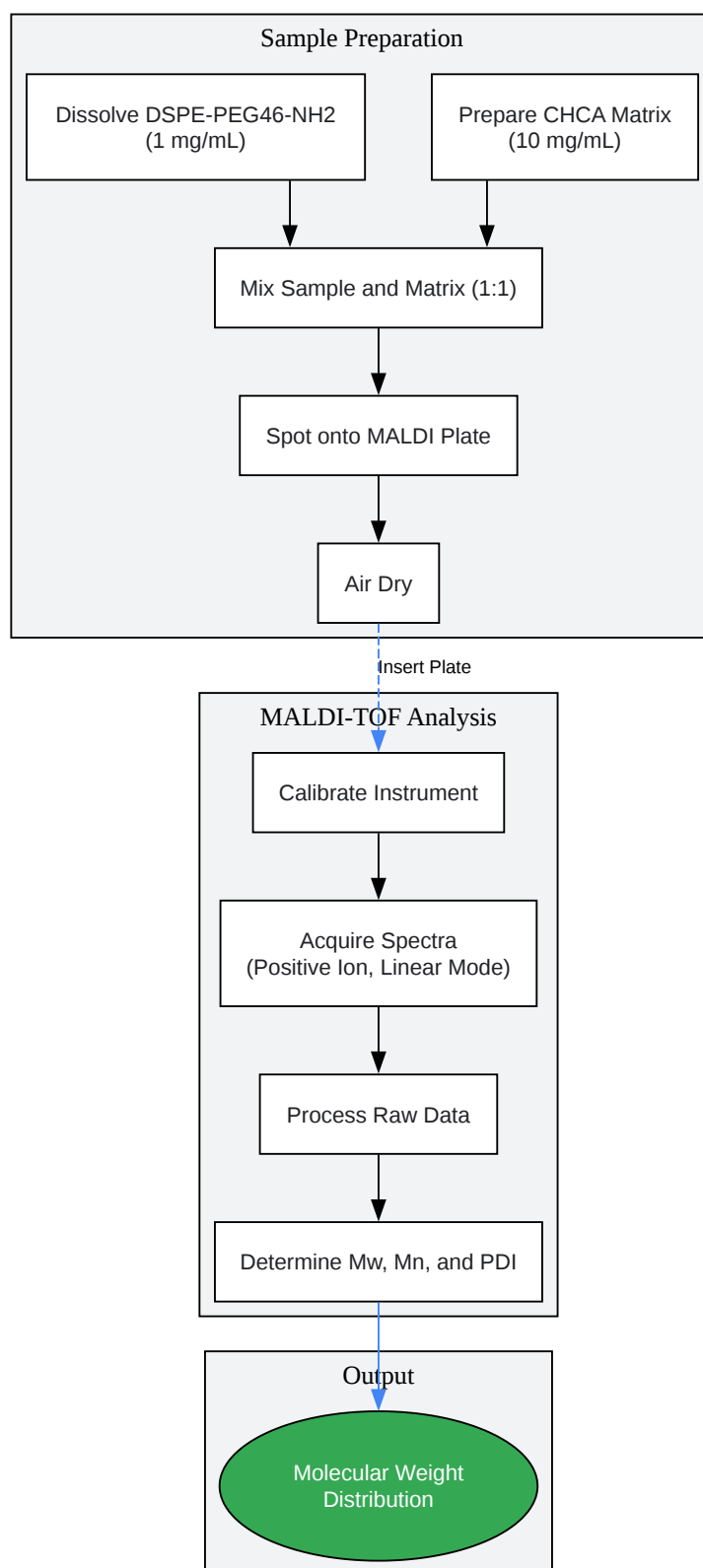
#### 5. Data Analysis:

- Process the raw spectra using the instrument's software.
- Identify the series of peaks corresponding to the **DSPE-PEG46-NH2** polymer. Each peak in the distribution represents the polymer with a different number of ethylene glycol units.
- Determine the weight-average molecular weight ( $M_w$ ), number-average molecular weight ( $M_n$ ), and polydispersity index ( $\text{PDI} = M_w/M_n$ ) from the peak distribution.

## Visualizations

### Experimental Workflow for Molecular Weight Determination

The following diagram illustrates the key steps in the experimental workflow for determining the molecular weight of **DSPE-PEG46-NH2** using MALDI-TOF Mass Spectrometry.



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Caption: Workflow for **DSPE-PEG46-NH2** molecular weight analysis by MALDI-TOF MS.

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## References

- 1. medchemexpress.com [medchemexpress.com]
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